molecular formula C18H14N2O3S B11764933 2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B11764933
M. Wt: 338.4 g/mol
InChI Key: OMLCPOXMDBFUFE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is characterized by its fused ring structure, which includes a benzoimidazole and thiazole moiety, and a carbaldehyde functional group. The presence of the 3,4-dimethoxyphenyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with 3,4-dimethoxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under oxidative conditions to yield the desired benzoimidazothiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to improve yield and reduce reaction times . These methods are advantageous for their efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with various molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby exhibiting antimycobacterial activity . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is unique due to the presence of the 3,4-dimethoxyphenyl group and the carbaldehyde functional group. These features enhance its reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

InChI

InChI=1S/C18H14N2O3S/c1-22-14-8-7-11(9-15(14)23-2)17-13(10-21)20-12-5-3-4-6-16(12)24-18(20)19-17/h3-10H,1-2H3

InChI Key

OMLCPOXMDBFUFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O)OC

Origin of Product

United States

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